

An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropyridazine

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Compound of Interest

Compound Name: 3-Amino-4-bromo-6-chloropyridazine

Cat. No.: B110590

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **3-Amino-4-bromo-6-chloropyridazine**. This pyridazine derivative is a key intermediate in the synthesis of novel therapeutic agents, particularly inhibitors of phosphodiesterase 10A (PDE10A).

Chemical Structure and IUPAC Name

The chemical compound with the common name **3-Amino-4-bromo-6-chloropyridazine** is a heterocyclic aromatic compound. Its structure consists of a pyridazine ring substituted with an amino group at position 3, a bromine atom at position 4, and a chlorine atom at position 6.

IUPAC Name: 4-bromo-6-chloropyridazin-3-amine^[1]^[2]

Alternative Names: 4-Bromo-6-chloro-3-pyridazinylamine, (4-Bromo-6-chloropyridazin-3-yl)amine^[2]

Chemical Structure:

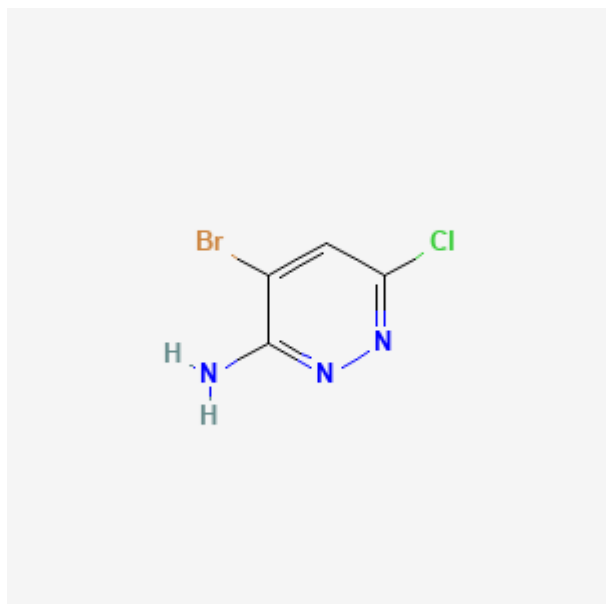


Figure 1: Chemical structure of 4-bromo-6-chloropyridazin-3-amine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **3-Amino-4-bromo-6-chloropyridazine** is presented in the tables below. This data is essential for its identification, characterization, and use in synthetic chemistry.

Table 1: General and Physicochemical Properties

Property	Value
CAS Number	446273-59-2[2][3]
Molecular Formula	C ₄ H ₃ BrClN ₃ [2][3]
Molecular Weight	208.44 g/mol [2][3]
Appearance	White or off-white crystalline powder
Boiling Point	385.4 ± 37.0 °C (Predicted)[4][5]
Density	1.960 g/cm ³ [4]
InChI Key	FGOWNGCSUSKHQI-UHFFFAOYSA-N[1]


Table 2: Spectroscopic Data

Spectroscopic Data	Interpretation
^1H NMR (400 MHz, CDCl_3)	δ 7.54 (s, 1H, Ar-H), 5.35 (br s, 2H, $-\text{NH}_2$)[6]
IR (cm^{-1})	3300-3500 (N-H stretch), 3000-3100 (aromatic C-H stretch), 1550-1650 (C=N stretch), 600-800 (C-Cl stretch), 500-600 (C-Br stretch)[7]
Mass Spectrum (m/z)	$[\text{M}+\text{H}]^+$ at 207.9, showing a characteristic isotopic pattern for bromine and chlorine.[8]

Experimental Protocols: Synthesis of 3-Amino-4-bromo-6-chloropyridazine

The synthesis of **3-Amino-4-bromo-6-chloropyridazine** is typically achieved through the bromination of 3-amino-6-chloropyridazine. Below is a detailed experimental protocol based on published methods.

Reaction Scheme:

 Reactant: 3-amino-6-chloropyridazine


• $\text{Br}_2 \rightarrow$  Product: 3-Amino-4-bromo-6-chloropyridazine

Figure 2: Synthesis of 3-Amino-4-bromo-6-chloropyridazine.

Materials:

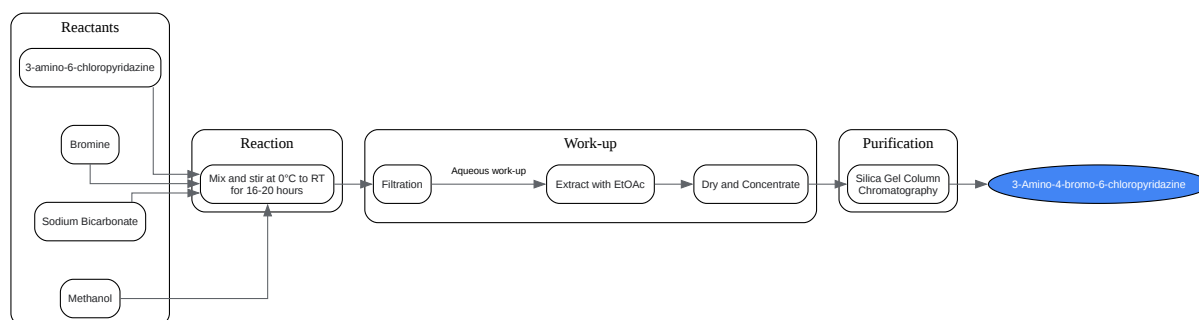
- 3-amino-6-chloropyridazine
- Bromine (Br_2)
- Sodium bicarbonate (NaHCO_3)
- Methanol (MeOH)

- Ethyl acetate (EtOAc)
- Water (H₂O)

Procedure:

- To a stirred solution of 3-amino-6-chloropyridazine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in methanol, add bromine (1.0 to 1.5 equivalents) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture.
- Add water to the filtrate and extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **3-Amino-4-bromo-6-chloropyridazine** as a solid.

Experimental Workflow Diagram:



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Caption: Experimental workflow for the synthesis of **3-Amino-4-bromo-6-chloropyridazine**.

Biological Relevance and Signaling Pathways

3-Amino-4-bromo-6-chloropyridazine is a critical building block for the synthesis of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.

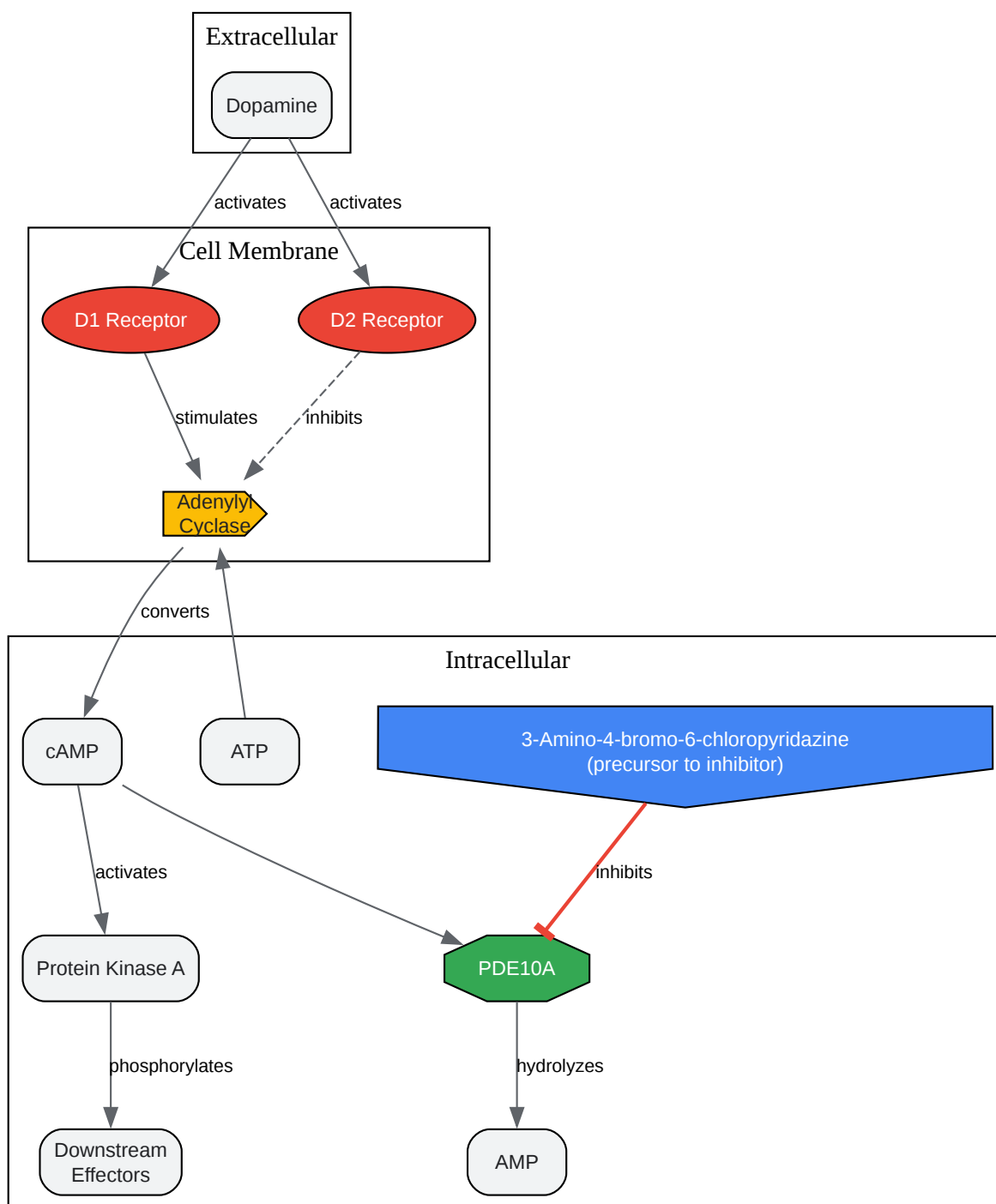
PDE10A Signaling Pathway:

PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, the intracellular levels of these second messengers increase, leading to the modulation of downstream signaling cascades. This is particularly relevant in the context of dopamine signaling in the brain.

- Direct Pathway (D1 Receptors): Increased cAMP levels in D1 receptor-expressing neurons enhance the activity of Protein Kinase A (PKA), leading to the potentiation of this pathway.
- Indirect Pathway (D2 Receptors): In D2 receptor-expressing neurons, elevated cAMP levels can counteract the inhibitory effect of D2 receptor activation, thereby modulating the indirect pathway.

The dual regulation of these pathways by PDE10A inhibitors makes them promising therapeutic targets for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

Signaling Pathway Diagram:



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Caption: Simplified PDE10A signaling pathway and the role of its inhibitors.

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